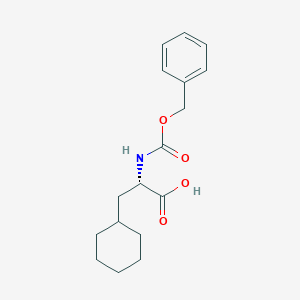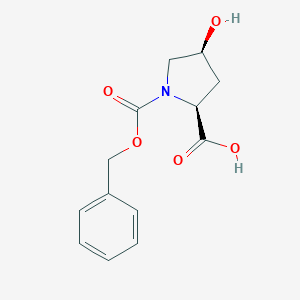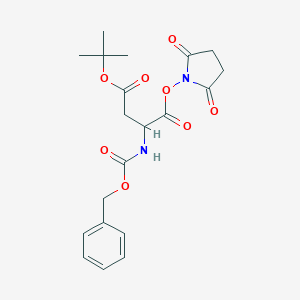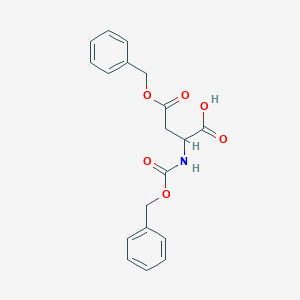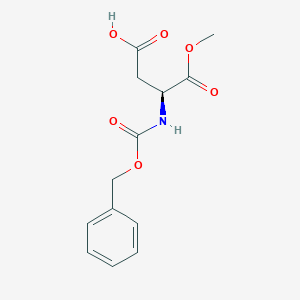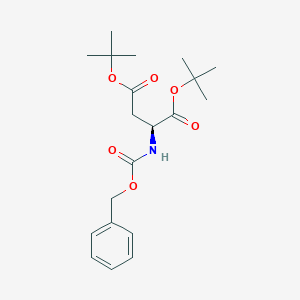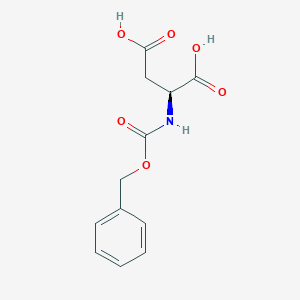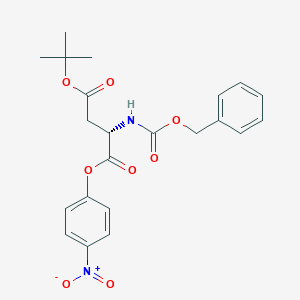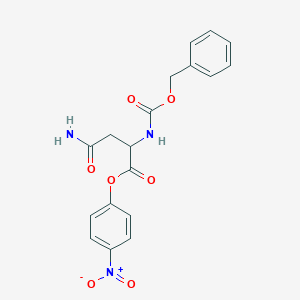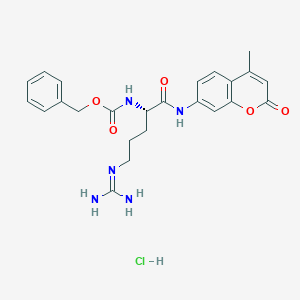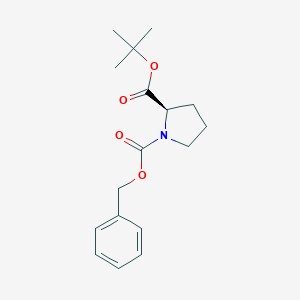
Z-D-Pro-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Pro-OtBu, also known as 1-benzyl 2-tert-butyl (2R)-1,2-pyrrolidinedicarboxylate, is a compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The preparation of Z-D-Pro-OtBu typically involves the reaction of L-proline with benzyloxycarbonyl tert-butyl carbonate . The specific synthesis steps are carried out in an organic synthesis laboratory under controlled conditions. The reaction conditions include maintaining a stable environment to prevent decomposition under light and high temperature . The compound can also be synthesized via asymmetric synthesis by the Schöllkopf method, although this method may have challenges such as poor yields and instability of intermediates .
Chemical Reactions Analysis
Z-D-Pro-OtBu undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include benzyloxycarbonyl tert-butyl carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzyloxycarbonyl tert-butyl carbonate results in the formation of this compound .
Scientific Research Applications
Z-D-Pro-OtBu has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly for protecting amino groups in amino acids . In biology and medicine, it is used in the synthesis and exploration of drugs . The compound’s stability and solubility in organic solvents make it suitable for various research purposes.
Mechanism of Action
The mechanism of action of Z-D-Pro-OtBu involves its role as a protecting group in organic synthesis. The compound protects the amino group in amino acids, preventing unwanted reactions during synthesis . This allows for the selective modification of other functional groups in the molecule.
Comparison with Similar Compounds
Z-D-Pro-OtBu is similar to other compounds such as Z-Pro-OtBu and Boc-Pro-OtBu. These compounds also serve as protecting groups in organic synthesis . this compound is unique in its specific structure and stability under certain conditions. The presence of the benzyloxycarbonyl group provides additional stability compared to other protecting groups .
Properties
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2R)-pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULMZZGGALAOLR-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
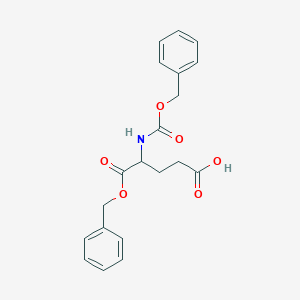
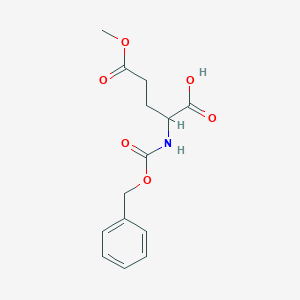
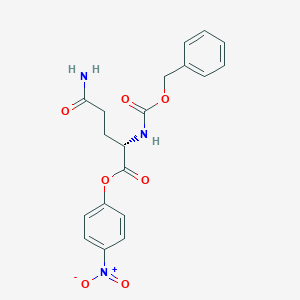
![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)
